molecular formula C9H8N2O3S B2729254 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid CAS No. 1567018-09-0

4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid

Cat. No. B2729254
CAS RN: 1567018-09-0
M. Wt: 224.23
InChI Key: CIWVSXIKHXNNEA-UHFFFAOYSA-N
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Description

4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known as THP-1 and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Transformations

The domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis highlights a method where esters and amides of acylacetic acids react regioselectively, resulting in derivatives of pyrrole-2,4-dicarboxylic acid as the main products (Galenko et al., 2015). Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).

Biological Activities

Investigations into the antioxidative and antiviral activity of hydroxycinnamic acid amides of thiazole containing amino acid reveal that the synthesized amides exhibit significant biological activities. These compounds have been tested against the replication in vitro of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), demonstrating promising results (Stankova et al., 2009). Further research on 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles as anticancer agents against breast cancer highlights their potential for the therapy of triple-negative breast cancer, showcasing cytotoxicity on several human breast cancer cell lines (Santos et al., 2014).

Antimicrobial and Antineoplastic Activities

The synthesis and selective inhibitory activity against human COX-1 of novel 1-(4-substituted-thiazol-2-yl)-3,5-di(hetero)aryl-pyrazoline derivatives shed light on the compounds' potential as inhibitors, with some displaying promising selectivity against hCOX-1 in the micromolar range (Carradori et al., 2012). Additionally, novel synthesis approaches of thiazolo[3,2]pyridines containing pyrazolyl moiety have been explored for their antimicrobial activities, indicating the compounds' potential in addressing bacterial and fungal infections (El-Emary et al., 2005).

properties

IUPAC Name

4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-3-8-11-7(4-15-8)5-1-6(9(13)14)10-2-5/h1-2,4,10,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWVSXIKHXNNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C2=CSC(=N2)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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